molecular formula C21H17NO2S B12344567 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B12344567
M. Wt: 347.4 g/mol
InChI Key: ZLOMYNIWVSHVIJ-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of furan, thiophene, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a naphthalene derivative.

  • Step 1: Synthesis of Furan and Thiophene Intermediates

    • Furan can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
    • Thiophene can be synthesized using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
  • Step 2: Coupling Reactions

    • The furan and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired heterocyclic structure.
  • Step 3: Acetylation

    • The final step involves the acetylation of the coupled product with naphthalene-1-yl acetic acid in the presence of a suitable catalyst, such as acetic anhydride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring

    Reduction: Formation of reduced derivatives with hydrogenated rings

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring structure.

    Furan Derivatives: Compounds like furfural and 2,5-dimethylfuran share the furan ring structure.

    Naphthalene Derivatives: Compounds like naphthalene-1-yl acetic acid and 1-naphthol share the naphthalene ring structure.

Uniqueness

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide is unique due to its combination of furan, thiophene, and naphthalene moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H17NO2S/c23-21(11-16-6-3-5-15-4-1-2-7-20(15)16)22-12-19-10-18(14-25-19)17-8-9-24-13-17/h1-10,13-14H,11-12H2,(H,22,23)

InChI Key

ZLOMYNIWVSHVIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CS3)C4=COC=C4

Origin of Product

United States

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